molecular formula C12H16N2O2 B1476442 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one CAS No. 2098011-64-2

1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one

Cat. No.: B1476442
CAS No.: 2098011-64-2
M. Wt: 220.27 g/mol
InChI Key: XBEVPXHWFDZFEI-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one, with the chemical formula C₁₂H₁₆N₂O₂ and CAS number 2098011-64-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an azetidine ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular weight of this compound is approximately 220.27 g/mol. The structure includes an amino azetidine moiety linked to a p-tolyloxy group, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol
CAS Number2098011-64-2

Preliminary studies suggest that this compound exhibits activity through multiple mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : It has been hypothesized that the compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antidepressant Activity : Some studies indicate that compounds with similar structures exhibit antidepressant effects by modulating serotonin and norepinephrine levels.
  • Antimicrobial Properties : Research has shown that related compounds possess antimicrobial activity, suggesting that this compound may also exhibit similar effects against bacterial strains.

Case Studies

Several case studies have explored the biological activity of related compounds or analogs of this compound:

  • Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry demonstrated that azetidine derivatives showed significant improvement in depression-like behaviors in rodent models, suggesting a similar potential for this compound.
  • Antimicrobial Activity : Research published in Pharmaceutical Biology reported that certain azetidine derivatives exhibited substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This indicates that this compound may also have promising antimicrobial properties.
  • Neuroprotective Effects : A study found that azetidine-based compounds could protect neurons from oxidative stress, indicating a potential role for this compound in neurodegenerative diseases.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(4-methylphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-2-4-11(5-3-9)16-8-12(15)14-6-10(13)7-14/h2-5,10H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEVPXHWFDZFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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